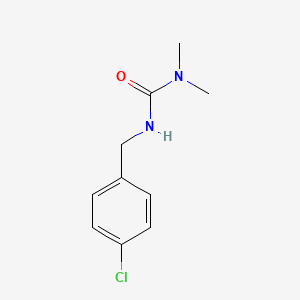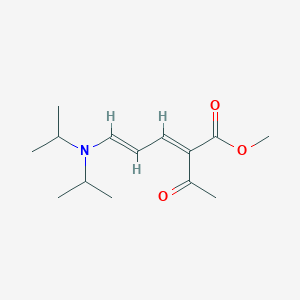
N'-(4-chlorobenzyl)-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-chlorobenzyl)-N,N-dimethylurea, also known as CDU, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.73 g/mol. CDU has been found to have several significant biological and physiological effects, which make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N'-(4-chlorobenzyl)-N,N-dimethylurea is not yet fully understood. However, it is believed that this compound binds to the active site of enzymes, thereby inhibiting their activity. This compound has also been found to interact with DNA and RNA, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been found to have several significant biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which may have beneficial effects on cognitive function. This compound has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-chlorobenzyl)-N,N-dimethylurea has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also soluble in organic solvents, which makes it easy to work with in the laboratory. However, this compound has some limitations as a research tool. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on N'-(4-chlorobenzyl)-N,N-dimethylurea. One area of interest is the development of this compound-based inhibitors for enzymes involved in the breakdown of acetylcholine, which may have therapeutic potential in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of this compound-based antimicrobial agents, which may have applications in the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of N'-(4-chlorobenzyl)-N,N-dimethylurea involves the reaction of 4-chlorobenzylamine with dimethyl carbamate in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The yield of this compound obtained from this method is typically around 50-60%.
Aplicaciones Científicas De Investigación
N'-(4-chlorobenzyl)-N,N-dimethylurea has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and urease. This compound has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for further research in these areas.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10(14)12-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQYQKJCVPKRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5162442.png)

![N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5162452.png)
![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)
![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)
![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)

![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)
